N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in the field of chemistry and pharmaceuticals. This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of difluoromethylating agents such as chlorodifluoromethane (Freon 22) or fluoroform under specific reaction conditions . The process often requires the presence of a base and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to ensure high yield and purity of the final product. The use of advanced difluoromethylation reagents and techniques has streamlined the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Metal-based catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The difluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Pyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.
Pyrazole Derivatives: Other pyrazole-based compounds with varying functional groups.
Uniqueness
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group is particularly noteworthy, as it enhances the compound’s stability and bioactivity .
Properties
Molecular Formula |
C10H14ClF2N5O |
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Molecular Weight |
293.70 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5O.ClH/c1-16-6-8(9(15-16)18-2)13-5-7-3-4-14-17(7)10(11)12;/h3-4,6,10,13H,5H2,1-2H3;1H |
InChI Key |
OFZOFYMWZDHWJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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